4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-fluoro-9H-pyrimido[4,5-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFN3/c11-9-8-6-2-1-5(12)3-7(6)15-10(8)14-4-13-9/h1-4H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJKRUAGOMTODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC3=C2C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 7 Fluoro 9h Pyrimido 4,5 B Indole and Its Analogues
Established Synthetic Routes to the 9H-Pyrimido[4,5-b]indole Ring System
The formation of the tricyclic 9H-pyrimido[4,5-b]indole scaffold is a critical step, and several established methods are employed, ranging from sequential multi-step procedures to more convergent one-pot reactions.
Multi-Step Procedures from Substituted Benzene (B151609) and Indole (B1671886) Precursors
A common and versatile approach to the 9H-pyrimido[4,5-b]indole core involves a multi-step sequence starting from appropriately substituted benzene or indole derivatives. One such pathway commences with a substituted benzene, for instance, 1-fluoro-2-nitrobenzene. This starting material undergoes reaction with ethyl 2-cyanoacetate to form ethyl 2-cyano-2-(2-nitrophenyl)acetate. The nitro group is then reduced, typically using zinc and acetic acid, to yield an amino group, which facilitates the cyclization to an ethyl 2-amino-1H-indole carboxylate. Subsequent cyclization of this indole intermediate in formamide (B127407) leads to the formation of a 9H-pyrimido[4,5-b]indol-4-ol. nih.gov This multi-step process allows for the strategic placement of substituents on the benzene ring of the indole core from the outset.
Another multi-step approach utilizes indolin-2-one as a starting material for the synthesis of 2-phenyl-9H-pyrimido[4,5-b]indole, employing sodium ethylate as a base. mdpi.com
One-Pot Multicomponent Condensation Reactions
To enhance synthetic efficiency, one-pot multicomponent reactions have been developed for the construction of the 9H-pyrimido[4,5-b]indole system. These reactions combine multiple starting materials in a single reaction vessel to form the complex tricycle in a single operation.
One notable example is a four-component synthesis that utilizes indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source under transition-metal-free conditions. mdpi.com This method proceeds through a [4+2] annulation reaction to form the pyrimidine (B1678525) ring, with the notable feature of forming four C-N bonds in one pot. mdpi.com This approach offers a high degree of convergence and allows for the introduction of diversity at the 2-position of the pyrimido[4,5-b]indole core.
Another strategy involves a copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia (B1221849). The selectivity of this reaction to produce 9H-pyrimido[4,5-b]indoles can be controlled by adjusting the reaction conditions, such as the concentration of ammonia and the molar ratio of the reactants.
Ring Closure Strategies for Pyrimidine Annulation onto Indole
A key strategy in the synthesis of 9H-pyrimido[4,5-b]indoles is the annulation, or ring closure, of a pyrimidine ring onto a pre-existing indole scaffold. This can be achieved by using indole precursors that bear reactive functional groups at the 2 and 3 positions, which are suitable for cyclization with a three-atom pyrimidine precursor fragment.
For example, 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles can undergo an annulation reaction with guanidine (B92328) nitrate (B79036) in the presence of a base like potassium hydroxide (B78521) in refluxing ethanol. This method provides a facile route to N-alkyl-9H-pyrimido[4,5-b]indol-2-amines.
Another approach involves the cyclization of ethyl 2-amino-1H-indole carboxylate in formamide to directly form the pyrimidine ring, yielding a 9H-pyrimido[4,5-b]indol-4-ol. nih.gov This intramolecular cyclization is a crucial step in building the fused heterocyclic system.
Advanced Synthetic Strategies for Halogenated Pyrimido[4,5-b]indoles
The introduction of halogen atoms, such as chlorine and fluorine, into the 9H-pyrimido[4,5-b]indole scaffold is of particular importance as it can significantly modulate the biological activity of the molecule. Specific strategies have been developed for the regioselective incorporation of these halogens.
Introduction of Halogen Substituents (e.g., Chlorine at C4 and Fluorine at C7)
The synthesis of 4-chloro-7-fluoro-9H-pyrimido[4,5-b]indole can be strategically accomplished by incorporating the fluorine atom at an early stage and introducing the chlorine atom in a later step.
A well-documented multi-step synthesis starts with 1-fluoro-2-nitrobenzene, which ensures the presence of the fluorine atom at the desired 7-position of the final indole ring system. nih.gov Following the construction of the 7-fluoro-9H-pyrimido[4,5-b]indol-4-ol intermediate, the chlorine atom is introduced at the C4 position. This is typically achieved through a chlorination reaction using a reagent such as phosphorus oxychloride (POCl₃). nih.gov This transformation converts the hydroxyl group at C4 into a chloro substituent, yielding the target this compound. nih.gov
Similarly, a four-component synthesis has been reported to yield 7-fluoro-2-phenyl-9H-pyrimido[4,5-b]indole by using a fluorinated indole-3-carboxaldehyde (B46971) as one of the starting components. mdpi.com This demonstrates the feasibility of introducing the C7-fluorine substituent via a multicomponent strategy as well.
Nucleophilic Aromatic Substitution (SNAr) in Pyrimido[4,5-b]indole Synthesis
The chlorine atom at the C4 position of the 9H-pyrimido[4,5-b]indole ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the further functionalization of the molecule, allowing for the introduction of a wide variety of substituents at this position.
The 4-chloro group can be readily displaced by various nucleophiles, such as amines. For instance, 4-chloro-9H-pyrimido[4,5-b]indole can be subjected to nucleophilic substitution with an amino phenyl acetate (B1210297) to generate a more complex derivative. nih.gov Similarly, 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole has been shown to react with tert-butyl (S)-3-aminopiperidine-1-carboxylate, where the amino group of the piperidine (B6355638) displaces the C4-chloro substituent. The fluorine atom at the 7-position enhances the metabolic stability and binding affinity of derivatives, while the chlorine at position 4 serves as a versatile handle for diversification through SNAr reactions.
The following table summarizes the key synthetic intermediates and the target compound:
| Compound Name | Starting Material(s) | Key Reaction Type(s) |
| Ethyl 2-cyano-2-(2-nitrophenyl)acetate | 1-Fluoro-2-nitrobenzene, Ethyl 2-cyanoacetate | Nucleophilic Aromatic Substitution |
| Ethyl 2-amino-1H-indole carboxylate | Ethyl 2-cyano-2-(2-nitrophenyl)acetate | Reduction of nitro group, Cyclization |
| 7-Fluoro-9H-pyrimido[4,5-b]indol-4-ol | Ethyl 2-amino-1H-indole carboxylate | Cyclization with formamide |
| This compound | 7-Fluoro-9H-pyrimido[4,5-b]indol-4-ol | Chlorination with POCl₃ |
| 2-Phenyl-9H-pyrimido[4,5-b]indole | Indole-3-carboxaldehyde, Benzaldehyde, Ammonium iodide | One-pot four-component reaction |
| N-Alkyl-9H-pyrimido[4,5-b]indol-2-amine | 2-Chloroindole-3-carbaldehyde, Guanidine nitrate | Annulation |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction) for Ring Construction and Functionalization
Palladium-catalyzed reactions are powerful tools for the construction and functionalization of heterocyclic systems like pyrimido[4,5-b]indoles. mssm.eduresearchgate.net These methods offer a versatile approach to forming the core tricyclic structure and introducing a wide array of substituents.
One of the key strategies involves an intramolecular Heck reaction. researchgate.netresearchgate.net This reaction typically uses a palladium catalyst to form a carbon-carbon bond within a molecule, leading to the cyclization and formation of the indole ring system. researchgate.netresearchgate.net For instance, N-allyl-o-haloanilines can be cyclized using a palladium catalyst in what is known as the Mori-Ban indole synthesis, a type of intramolecular Heck reaction. researchgate.net A general procedure for a palladium-catalyzed intramolecular Heck reaction to synthesize indoles involves reacting a 2-halo-N-allylaniline intermediate with a palladium catalyst, such as PdCl2(PCy3)2, and a ligand like P(OPh)3 in a solvent like DMF at elevated temperatures. researchgate.net
Furthermore, palladium catalysis is instrumental in the functionalization of pre-existing halogenated pyrimido[4,5-b]indole scaffolds. Selective cross-coupling reactions, such as Suzuki or Stille couplings, can be performed on dihalogenated derivatives. For example, a series of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides were prepared from a 4,6-dichloro precursor. nih.gov The reaction demonstrated selectivity, with the first Suzuki coupling occurring preferentially at the C4 position using standard Pd catalysts. Subsequent coupling at the C6 position could be achieved under more forcing conditions with a specialized ligand like X-Phos. nih.gov This highlights the utility of palladium catalysis in selectively modifying the pyrimido[4,5-b]indole core.
A practical cascade approach combining C-N cross-coupling and a Heck reaction has also been developed for synthesizing azaindoles, which are structural analogues of the indole core. nih.gov This method utilizes a Pd2(dba)3/XPhos/t-BuONa system to react amino-o-bromopyridines with alkenyl bromides, demonstrating the power of palladium catalysis in domino reactions to build complex heterocyclic systems efficiently. nih.gov
| Reaction Type | Catalyst/Reagents | Application | Ref. |
| Intramolecular Heck Reaction | PdCl2(PCy3)2 / P(OPh)3 | Indole ring construction | researchgate.net |
| Suzuki Coupling | Pd(PPh3)4 / Na2CO3 | Functionalization at C4-position | nih.gov |
| Suzuki Coupling | Pd2(dba)3 / X-Phos | Functionalization at C6-position | nih.gov |
| Cascade C-N Coupling/Heck | Pd2(dba)3 / XPhos / t-BuONa | Azaindole synthesis | nih.gov |
Transition-Metal-Free Synthetic Approaches
While palladium-catalyzed methods are prevalent, transition-metal-free approaches have gained traction as they align with the principles of green chemistry by avoiding potentially toxic and costly metal catalysts. mdpi.com
A notable example is a four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles. mdpi.com This method utilizes indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium iodide as the sole nitrogen source. The pyrimidine ring is constructed in a one-pot [4+2] annulation reaction, forming four C-N bonds without the need for a transition metal catalyst. mdpi.com The reaction is promoted by iodine and iodide additives. mdpi.com This approach is highlighted by its use of ammonium iodide to provide both nitrogen atoms for the pyrimidine ring. mdpi.com The process is efficient for a variety of substituted substrates, including those with electron-withdrawing groups like trifluoromethyl and halogens at various positions on the phenyl ring. mdpi.com
Another strategy involves the cyclization of 5-amino-4-(N-substituted)anilino-6-chloropyrimidine with a carboxylic acid or its derivatives via an intramolecular Friedel-Crafts reaction to construct a pyrimido[4,5-b] mdpi.combenzodiazepine core, a related but more complex fused system. nih.gov Additionally, pyrimido[4,5-b]quinoline-4-ones can be synthesized from 2-chloroquinoline-3-carbonitriles through a two-step process involving a metal-free amination in water followed by a Vilsmeier-Haack cyclization. researchgate.net
| Reaction Type | Key Reagents | Features | Ref. |
| Four-Component Annulation | Indole-3-carboxaldehydes, Aromatic aldehyde, Ammonium iodide | One-pot, transition-metal-free, four C-N bonds formed | mdpi.com |
| Amination/Vilsmeier-Haack Cyclization | Guanidine hydrochloride, Vilsmeier reagent | Metal-free, uses water as a solvent in the first step | researchgate.net |
Chemo- and Regioselectivity in Halogenated Pyrimido[4,5-b]indole Synthesis
When synthesizing functionalized pyrimido[4,5-b]indoles that contain multiple halogen atoms, controlling the chemo- and regioselectivity of reactions is paramount. The different reactivity of various carbon-halogen bonds allows for stepwise and site-selective modifications.
In the case of dihalogenated pyrimido[4,5-b]indoles, palladium-catalyzed cross-coupling reactions can be performed with high selectivity. For instance, in a 4,6-dichloropyrimido[4,5-b]indole ribonucleoside, the chlorine atom at the C4 position is more reactive towards Suzuki coupling than the chlorine at the C6 position. nih.gov This allows for the selective introduction of aryl or hetaryl groups at C4 under relatively mild conditions. The functionalization of the C6 position requires harsher reaction conditions and the use of more active catalyst systems, such as those employing the X-Phos ligand. nih.gov This differential reactivity provides a clear pathway for the synthesis of specifically disubstituted products.
Similarly, in photo-induced reactions of indole derivatives containing multiple halogens, selectivity has been observed. nih.gov For example, when a substrate contains both an ortho C-Cl and a C-F bond, only the C-Cl bond undergoes cleavage. In a molecule with two ortho C-Cl bonds, both can be cleaved under photochemical conditions. nih.gov This selectivity is crucial for directing reactions to the desired position on the aromatic core. Boron-based Lewis acids have also been shown to catalyze the chemo-selective N-carboxamidation of unprotected indoles with isocyanates, favoring reaction at the N-H bond over other potential reaction sites. aalto.fi
Modern Methodologies for Sustainable Synthesis of Pyrimido[4,5-b]indole Derivatives
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to develop methodologies that are environmentally benign, efficient, and safe. These "green" approaches are increasingly being applied to the synthesis of pyrimido[4,5-b]indole derivatives and related heterocyclic compounds.
Key strategies in sustainable synthesis include multicomponent reactions (MCRs), the use of environmentally friendly catalysts, and solvent-free reaction conditions. sharif.edunih.gov MCRs are particularly advantageous as they combine two or more starting materials in a single step, reducing the number of synthetic operations, minimizing waste, and saving time and energy. nih.gov The synthesis of pyrimido[4,5-b]quinolines, for example, has been achieved through a three-component reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.gov
Solvent-free, or mechanochemical, approaches represent another significant advance in green synthesis. rsc.org The synthesis of pyrimido[4,5-b]quinolines has been established using a ball-mill for a multicomponent reaction. rsc.org This method is catalyst-free and solvent-free, proceeding under mild conditions and offering a cost-effective and competent pathway to the desired products. rsc.org
The development of eco-friendly catalysts is also a cornerstone of sustainable synthesis. An efficient and environmentally benign protocol for the synthesis of pyrimido[4,5-b]quinoline and related derivatives employed a magnetic nanocatalyst (Fe3O4@nano-cellulose/Sb(V)). sharif.edu This catalyst facilitates a three-component coupling under solvent-free conditions and can be easily separated from the reaction mixture using an external magnet and reused, which significantly reduces waste and cost. sharif.edu
| Methodology | Key Features | Example Application | Ref. |
| Multicomponent Reaction | One-pot, high atomic economy, reduced waste | Synthesis of pyrimido[4,5-b]quinolines | nih.gov |
| Mechanochemistry | Solvent-free, catalyst-free, mild conditions | Ball-mill synthesis of pyrimido[4,5-b]quinolines | rsc.org |
| Reusable Nanocatalyst | Environmentally benign, magnetic separation, reusable | Fe3O4@nano-cellulose/Sb(V) catalyzed synthesis of pyrimido[4,5-b]quinolines | sharif.edu |
| Transition-Metal-Free Synthesis | Avoids toxic/costly metals, often one-pot | Four-component synthesis of 9H-pyrimido[4,5-b]indoles | mdpi.com |
Spectroscopic and Analytical Characterization Techniques in Pyrimido 4,5 B Indole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H-NMR (Proton NMR) is used to identify the number, environment, and coupling of hydrogen atoms. For a pyrimido[4,5-b]indole scaffold, ¹H-NMR spectra would show characteristic signals for the aromatic protons on the indole (B1671886) and pyrimidine (B1678525) rings, as well as the N-H proton. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet), and coupling constants (J) would confirm the substitution pattern on the fused ring system.
¹³C-NMR (Carbon-13 NMR) provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. This technique is crucial for confirming the presence of all carbon atoms in the 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole structure.
¹⁹F-NMR (Fluorine-19 NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nsc.ru Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals with a wide chemical shift range, making it exceptionally sensitive to the local electronic environment. nsc.ru For this compound, a ¹⁹F-NMR spectrum would show a characteristic signal confirming the presence and position of the fluorine atom on the indole ring.
While these NMR techniques are standard for the characterization of such compounds, specific ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR spectral data for this compound are not available in the reviewed scientific literature from permissible sources.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to particular bonds. For this compound, the IR spectrum would be expected to display characteristic absorption bands for:
N-H stretching: A band typically in the region of 3200-3500 cm⁻¹ corresponding to the amine group in the indole ring.
C=N and C=C stretching: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic pyrimidine and indole rings.
C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹, indicating the presence of the chloro-substituent.
C-F stretching: A strong absorption band usually found in the 1000-1400 cm⁻¹ range.
Detailed experimental IR spectral data for this compound have not been reported in the accessible scientific literature.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₀H₅ClFN₃), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass is 221.0156 Da. An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm).
Although HRMS is a standard characterization method for novel pyrimido[4,5-b]indole derivatives nsc.ru, specific experimental mass spectrometry data for this compound is not available in the reviewed literature.
Elemental Analysis for Compositional Verification
Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique provides the empirical formula of the substance, which can be compared with the theoretical composition calculated from the proposed molecular formula. For this compound (C₁₀H₅ClFN₃), the theoretical elemental composition is:
Carbon (C): 54.19%
Hydrogen (H): 2.28%
Nitrogen (N): 18.96%
Experimental values from elemental analysis are expected to be within ±0.4% of the theoretical values to confirm the compound's purity and empirical formula. Specific reports of elemental analysis for this compound were not found in the surveyed scientific publications.
Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC) is a rapid and simple method used to qualitatively monitor reactions and check for the presence of impurities. A spot of the compound on a silica (B1680970) plate is developed in a solvent system, and its retention factor (Rf) value is used to track its presence.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. It provides a quantitative measure of purity by showing the peak of the main compound and any impurity peaks. In the synthesis of derivatives of this compound, HPLC has been used to purify the resulting products, indicating that the starting material itself must be of high purity to ensure the success of the subsequent reaction steps. biorxiv.org For related pyrimido[4,5-b]indole compounds, purification is often achieved using column chromatography with solvent systems like hexanes/ethyl acetate (B1210297). rsc.org
The use of this compound as a reactant in synthetic procedures, with subsequent purification of products by HPLC, underscores the importance of chromatographic methods in ensuring the quality of materials used in pyrimido[4,5-b]indole research. biorxiv.org
Structure Activity Relationship Sar Studies of Pyrimido 4,5 B Indole Analogues
General Principles of SAR Applied to Pyrimido[4,5-b]indole Derivatives
The biological activity of pyrimido[4,5-b]indole derivatives is intricately linked to the nature and position of various substituents on their tricyclic core. SAR studies have revealed that even subtle modifications to this scaffold can lead to significant changes in potency, selectivity, and pharmacokinetic properties. The core structure consists of a pyrimidine (B1678525) ring fused to an indole (B1671886) moiety, presenting multiple positions for chemical modification.
For instance, in the context of microtubule depolymerizing agents, the pyrimido[4,5-b]indole scaffold has been shown to interact with the colchicine (B1669291) binding site of tubulin. The N4-aryl moiety typically makes hydrophobic interactions, while substituents at the C2 position can form hydrogen bonds, highlighting the importance of specific substitutions in dictating the binding mode and subsequent biological effect.
Influence of Substituents at Specific Positions on Biological Activity
Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds. In the pyrimido[4,5-b]indole series, halogen substitutions at various positions have been shown to significantly impact biological activity.
The chlorine atom at the C4 position is a key feature in the synthesis of many pyrimido[4,5-b]indole analogues. It serves as a versatile synthetic handle for introducing various amine-containing side chains via nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the exploration of a wide range of substituents at this position to optimize target engagement. While the C4-chloro intermediate is often not the final active compound, its presence is crucial for the facile diversification of the scaffold.
Fluorine substitution on the benzo ring, such as at the C7 position, has been noted to enhance metabolic stability and binding affinity for certain targets. nih.gov For example, in the development of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitors, a 7-chloro-9H-pyrimido[4,5-b]indole scaffold was utilized. The chlorine at C7, an electron-withdrawing group, is believed to play a role in the molecule's interaction with the kinase. A study on 7-chloro-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors demonstrated that the 7-chloro substituent was a key component of the active scaffold. nih.gov While specific data on a C7-fluoro group is less common in the reviewed literature, fluorine is a well-known bioisostere of hydrogen and can improve properties like metabolic stability and membrane permeability.
The following table summarizes the activity of some halogenated pyrimido[4,5-b]indole derivatives against GSK-3β.
| Compound | Substituent at C4 | Substituent at C7 | IC₅₀ (nM) for GSK-3β |
|---|---|---|---|
| 1 | (3R,4R)-3-(methylamino)-4-methylpiperidin-1-yl-3-oxopropanenitrile | Cl | 130 |
| 24 | (3aRS,7aSR)-octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl-propanenitrile | Cl | 130 |
The pyrimidine moiety of the pyrimido[4,5-b]indole core is a critical region for interaction with biological targets. Substitutions at the C2 and C4 positions have been shown to profoundly influence activity.
The C2 position has also been a key focus of SAR studies. In the context of microtubule depolymerizing agents, substitution at the C2 position with a methyl or an amino group was found to be important for activity. For instance, a compound with a 2-methyl group was as potent as the 2-amino analogue, and both were more active than the unsubstituted (2-H) analogue. nih.gov This suggests that a small, potentially hydrogen-bond-donating or-accepting group at C2 contributes favorably to the biological activity.
The table below presents the inhibitory concentrations of C2-substituted pyrimido[4,5-b]indole analogues against a cancer cell line.
| Compound | Substituent at C2 | IC₅₀ (nM) against MDA-MB-435 cells |
|---|---|---|
| 1 | -NH₂ | 14.7 |
| 2 | -CH₃ | 14.0 |
| 3 | -H | 42.0 |
The indole nitrogen (N9) of the pyrimido[4,5-b]indole scaffold can be a site for substitution, and modifications at this position can influence the compound's properties. The hydrogen atom at the N9 position can act as a hydrogen bond donor, which can be crucial for binding to some targets.
In the development of GSK-3β inhibitors based on the 7-chloro-9H-pyrimido[4,5-b]indole scaffold, the N9-H was found to be essential for activity. When a methyl group was introduced at the N9 position, the resulting compound was inactive. This finding strongly suggests that the N9-H acts as a hydrogen bond donor, interacting with the hinge region of the kinase. mdpi.com
Conversely, in other contexts, substitution at N9 might be tolerated or even beneficial. For example, in a series of 2-phenyl-9H-pyrimido[4,5-b]indoles, a 9-methyl substituted analogue was successfully synthesized, indicating that this position is synthetically accessible for modification. mdpi.com The impact of such a substitution would be target-dependent.
Substituents on the benzo ring of the indole moiety can modulate the electronic properties, lipophilicity, and steric profile of the pyrimido[4,5-b]indole scaffold, thereby affecting its biological activity.
Studies on microtubule depolymerizing agents have shown that substitution at the C5 position with a methyl or chloro group is detrimental to activity. nih.gov This suggests that this region of the molecule may be in close contact with the protein target, and bulky substituents are not well-tolerated.
In a related series of pyrimido[5,4-b]indoles investigated as Toll-like receptor 4 (TLR4) agonists, substitutions on the benzo ring had a pronounced effect. Large, non-hydrogen bonding groups at the C8 position, such as bromo or iodo, led to an enhancement of activity. Conversely, hydrogen-bonding groups at C8, like amino, cyano, or carboxamido, resulted in a significant loss of activity. nih.gov This indicates a preference for hydrophobic or sterically bulky groups in this region for TLR4 agonism. Substitution at C7 with a bromo group was also explored in this series.
The following table summarizes the effects of benzo ring substitution on TLR4 activation for a series of pyrimido[5,4-b]indoles.
| Compound | Substitution | Relative TLR4 Activation (%AUC) |
|---|---|---|
| 1 | Unsubstituted | 100 |
| 30a | 8-Bromo | 206 |
| 30b | 8-Iodo | 174 |
| 30c | 7-Bromo | 111 |
| 32 | 8-Amino | 11 |
Conformational Features and SAR of Pyrimido[4,5-b]indoles
The three-dimensional conformation of pyrimido[4,5-b]indole derivatives plays a critical role in their interaction with biological targets. The orientation of substituents, particularly bulky groups at the C4 position, can be a key determinant of biological activity.
In the case of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents, conformational restriction of the N4-aryl group was investigated. Incorporating the N4-aryl group into a rigid tetrahydroquinoline ring system was found to only marginally decrease potency compared to more flexible analogues, suggesting that the active conformation is largely maintained in the restricted system. nih.gov However, further conformational restriction by introducing a sterically bulky 5-chloro substituent significantly decreased activity. This highlights a delicate balance between maintaining a favorable conformation and avoiding steric clashes within the binding site. Molecular modeling studies have been employed to understand how subtle structural changes affect the preferred conformation and, consequently, the biological activity. nih.gov
Molecular Interactions and Mechanistic Insights in Vitro and in Silico Studies
Modulation of Kinase Activity by Pyrimido[4,5-b]indole Analogues
Receptor Tyrosine Kinase (RTK) Inhibition (e.g., VEGFR-2, RET, TRKA, EGFR)
The 9H-pyrimido[4,5-b]indole framework has been successfully utilized to develop inhibitors of several receptor tyrosine kinases (RTKs) implicated in cancer.
VEGFR-2 Inhibition: A series of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines were designed as selective, ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. nih.gov Within this series, the 4-chlorophenyl substituted compound emerged as a particularly potent inhibitor, with activity comparable to the established VEGFR-2 inhibitor sunitinib (B231) in a whole-cell assay. nih.gov These compounds demonstrated high selectivity for VEGFR-2 over other RTKs like EGFR and PDGFR-β. nih.gov
RET and TRKA Inhibition: Recently, 9H-pyrimido[4,5-b]indole derivatives have been identified as potent dual inhibitors of Rearranged during transfection (RET) and Tropomyosin receptor kinase A (TRKA), both of which are oncogenic drivers in various cancers. nih.govnih.gov Several analogues demonstrated IC50 values in the sub-micromolar range against RET kinase. nih.gov For instance, four compounds with different five-membered ring systems at the R2 position all showed similar IC50 values between 0.27-0.37 μM, suggesting that substitutions at the R1 position did not significantly impact potency. nih.gov This dual inhibition profile is advantageous as it can potentially address more diverse patient populations and overcome resistance mechanisms that may arise from treatment with highly selective inhibitors. nih.govnih.gov
EGFR Inhibition: The pyrimido[4,5-b]indole scaffold has also been explored for the inhibition of Epidermal Growth Factor Receptor (EGFR). In 1996, a series of N4-substituted phenyl-9H-pyrimido[4,5-b]indoles were reported as EGFR inhibitors, with one compound showing a single-digit nanomolar IC50 of 6 nM. nih.gov More recently, novel pyrimido[4,5-b]quinoline derivatives, a related scaffold, have been synthesized and shown to be potent dual inhibitors of EGFR and HER2. nih.govcu.edu.egresearchgate.netresearchgate.net Compounds within this series displayed EGFR inhibitory IC50 values as low as 0.052 µM. nih.govcu.edu.eg
Table 2: Receptor Tyrosine Kinase Inhibition by Pyrimido[4,5-b]indole Analogues
| Kinase Target | Compound Series | Key Finding | Representative IC50 |
|---|---|---|---|
| VEGFR-2 | 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines | Potent and selective inhibition | Comparable to sunitinib |
| RET | 9H-pyrimido[4,5-b]indole derivatives | Dual inhibition with TRKA | 0.27 - 0.37 µM |
| TRKA | 9H-pyrimido[4,5-b]indole derivatives | Dual inhibition with RET | Not specified |
| EGFR | N4-substituted phenyl-9H-pyrimido[4,5-b]indoles | Potent inhibition | 6 nM |
| EGFR/HER2 | Pyrimido[4,5-b]quinoline derivatives | Dual inhibition | 0.052 µM (EGFR) |
Mitogen-Activated Protein Kinase Kinase (MKK7 and MKK4) Inhibition
Pyrimido[4,5-b]indole derivatives have been identified as inhibitors of Mitogen-Activated Protein Kinase Kinase 7 (MKK7) and Mitogen-Activated Protein Kinase Kinase 4 (MKK4). google.com These kinases are key components of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress and plays a role in inflammatory and immunoregulatory disorders. nih.gov A patent application describes pyrimido[4,5-b]indoles for the prophylaxis and treatment of diseases associated with MKK7 and MKK4 activity. google.com A review on MKK4 inhibitors also mentions a 9-H-pyrimido[4,5-b]ind-6-ol-based scaffold, developed by Bayer, as a dual MKK4 and MKK7 inhibitor with an IC50 of less than 1 μM for MKK4. nih.govnih.gov Inhibition of these kinases is expected to block the synthesis of pro-inflammatory cytokines and the activation of various immune cells. google.com
Pyruvate (B1213749) Dehydrogenase Kinases (PDHKs) Inhibition
Novel pyrimido[4,5-b]indol derivatives are under investigation as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1). google.com PDHKs are a family of mitochondrial kinases that regulate the activity of the pyruvate dehydrogenase complex (PDC), a critical enzyme linking glycolysis to the Krebs cycle. medchemexpress.com Inhibition of PDHKs can modulate immunometabolism and is being explored for the treatment of diseases such as cancer and autoimmune disorders. google.com A patent application claims pyrimido[4,5-b]indol derivatives for the prevention or treatment of diseases that respond to the inhibition of PDHK1. google.com
Interaction with Innate Immune Receptors
Downstream Signaling Pathway Activation (e.g., NFκB, Type I IFN production)
Research into the direct effects of 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole on downstream signaling pathways such as NF-κB and Type I Interferon (IFN) is limited. However, studies on the isomeric pyrimido[5,4-b]indole scaffold provide insights into how this class of compounds can modulate these pathways.
Certain pyrimido[5,4-b]indoles have been identified as agonists of Toll-like receptor 4 (TLR4). nih.gov Activation of TLR4 can trigger two primary downstream signaling pathways: the MyD88-dependent pathway, which culminates in the activation of NF-κB and the production of inflammatory cytokines, and the TRIF-dependent pathway, which leads to the production of Type I IFNs. nih.gov Structure-activity relationship (SAR) studies on pyrimido[5,4-b]indoles revealed that specific substitutions on the scaffold could differentially modulate these outcomes. For instance, a subset of compounds bearing phenyl and substituted phenyl carboxamides induced lower levels of the NF-κB-associated cytokine IL-6 while maintaining higher production of IP-10, a chemokine associated with the Type I IFN pathway. nih.govsemanticscholar.org This suggests a potential to skew the immune response toward a Type I IFN-dominant profile. nih.gov
Furthermore, a high-throughput screening campaign identified pyrimido[5,4-b]indoles that, rather than directly activating NF-κB, act to prolong its activation when stimulated by lipopolysaccharide (LPS), a known TLR4 ligand. nih.govacs.orgnih.gov These compounds did not intrinsically stimulate TLR4 or induce NF-κB on their own but sustained the signaling cascade once initiated. nih.gov This modulation of NF-κB signaling kinetics represents a distinct mechanism for influencing inflammatory and immune responses. nih.govacs.org While these findings pertain to the pyrimido[5,4-b]indole isomer, they highlight the potential of the broader pyrimidoindole family to interact with key signaling cascades, warranting further investigation into the specific effects of the this compound derivative.
Influence on Microtubule Dynamics
Derivatives of the 9H-pyrimido[4,5-b]indole scaffold have been identified as potent microtubule depolymerizing agents. nih.govnih.gov Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including mitosis, and are a validated target for anticancer drugs. nih.gov Pyrimido[4,5-b]indoles disrupt microtubule dynamics by inhibiting tubulin polymerization, which leads to mitotic arrest and cell death. nih.gov
Mechanistic studies have shown that these compounds bind to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov The colchicine binding site is located at the interface between α- and β-tubulin heterodimers, and its occupation by an agent inhibits the assembly of microtubules. nih.gov Molecular modeling studies of pyrimido[4,5-b]indole derivatives docked into the colchicine site show that the tricyclic scaffold forms hydrophobic interactions with key amino acid residues, including Valα181, Leuβ248, Metβ259, and Lysβ352. nih.gov The specific substitutions on the pyrimido[4,5-b]indole core are crucial for potency, with certain amine substitutions at the N4-position leading to compounds with low nanomolar activity against cancer cell lines and potent microtubule depolymerization effects. nih.govnih.gov
Table 1: In Vitro Activity of Selected Pyrimido[4,5-b]indole Derivatives
| Compound | Target Cell Line | IC50 (nM) | Microtubule Depolymerization (EC50, nM) | Reference |
| Compound 1 | MDA-MB-435 | 14.7 | 133 | nih.gov |
| Compound 2 | MDA-MB-435 | Two-digit nanomolar | Comparable to Compound 1 | nih.govnih.gov |
| Compound 6 | MDA-MB-435 | Two-digit nanomolar | Comparable to Compound 1 | nih.govnih.gov |
| Compound 6 | SK-OV-3 | Two-digit nanomolar | Not specified | nih.govnih.gov |
| Compound 6 | HeLa | Two-digit nanomolar | Not specified | nih.govnih.gov |
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Two major mechanisms of resistance to microtubule-targeting agents are the overexpression of the drug efflux pump P-glycoprotein (P-gp) and the expression of the βIII-tubulin isotype, which can alter microtubule dynamics and drug binding. nih.gov
A key advantage of pyrimido[4,5-b]indole-based microtubule inhibitors is their ability to circumvent these common resistance mechanisms. nih.govnih.gov As colchicine site agents, they are generally not substrates for P-gp and can maintain their cytotoxic potency in cancer cells that overexpress this transporter. nih.gov Studies have demonstrated that potent pyrimido[4,5-b]indole derivatives are effective in cells expressing P-glycoprotein. nih.govnih.gov Similarly, these compounds retain their activity in cells that express the βIII isotype of tubulin, a mechanism associated with clinical resistance to taxanes and vinca (B1221190) alkaloids. nih.govnih.govnih.gov This ability to overcome clinically relevant MDR mechanisms makes the pyrimido[4,5-b]indole scaffold a promising starting point for the development of new anticancer agents for patients who have failed to respond to current microtubule-targeting drugs. nih.gov
Targeting Protein-Protein Interactions
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by regulating the cell cycle and inducing apoptosis. The activity of p53 is tightly controlled by its negative regulator, the Mouse Double Minute 2 (MDM2) oncoprotein. nih.gov In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Disrupting the MDM2-p53 protein-protein interaction is a validated therapeutic strategy to reactivate p53 function.
Pyrido[b]indole derivatives, which are structurally related to pyrimido[4,5-b]indoles, have been identified as inhibitors of MDM2. nih.govnih.gov Through high-throughput screening and computer-aided drug design, compounds like SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole) were discovered to bind directly to the MDM2 protein. nih.gov Unlike many inhibitors designed to block the p53-binding pocket, SP-141 was found to inhibit MDM2 expression and promote its autoubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This mechanism of action reduces MDM2 levels in the cell, leading to an increase in the protein levels of wild-type p53. nih.gov The stabilization of p53, in turn, elevates the expression of its target gene, p21Waf1/CIP1, which is a key cell cycle inhibitor. nih.gov Notably, this activity was observed regardless of the p53 status of the cancer cells, suggesting a broader therapeutic potential. nih.gov
Enzyme Inhibition Beyond Kinases (e.g., Thymidylate Synthase)
While many pyrimido[4,5-b]indole derivatives are designed as kinase inhibitors, the scaffold also shows activity against other critical enzyme targets. One such target is thymidylate synthase (TS), an essential enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.gov Inhibition of TS leads to depletion of dTMP, disruption of DNA synthesis, and ultimately cell death, making it a key target for cytotoxic chemotherapy. nih.gov
Researchers have designed and synthesized 2,4-diamino-5-thiophenyl substituted pyrimido[4,5-b]indoles as dual inhibitors, targeting both receptor tyrosine kinases (for antiangiogenic effects) and human thymidylate synthase (hTS) for direct cytotoxic effects. nih.gov Several compounds from this series demonstrated nanomolar inhibitory activity against hTS, with potency comparable to or better than the standard TS inhibitor raltitrexed. nih.gov This dual-action approach aims to create single agents with built-in combination chemotherapy potential, simultaneously attacking tumor growth through antiangiogenic and cytotoxic mechanisms. nih.gov
Table 2: Human Thymidylate Synthase (hTS) Inhibition by a Pyrimido[4,5-b]indole Derivative
| Compound | hTS IC50 (µM) | Standard (Pemetrexed) hTS IC50 (µM) | Reference |
| Compound 1 | 0.098 | 0.126 | nih.gov |
Investigation of Molecular Mechanisms in Stem Cell Expansion
The 9H-pyrimido[4,5-b]indole scaffold, characteristic of this compound, is central to a class of molecules investigated for their potent ability to stimulate the ex vivo expansion of human hematopoietic stem cells (HSCs). HSCs, particularly those sourced from umbilical cord blood (UCB), hold immense therapeutic potential for treating various hematologic malignancies and disorders. However, a significant limitation for their widespread clinical use is the low number of stem and progenitor cells in a single UCB unit, which can lead to delayed engraftment and increased mortality in transplant recipients. nih.gov
Research has identified derivatives of pyrimido[4,5-b]indole as powerful agents that promote the self-renewal and expansion of HSCs in culture. nih.gov One of the most studied prototypes of this chemical family is the compound UM171. nih.gov Studies using fed-batch culture systems, which optimize the balance of stimulatory and inhibitory factors, have demonstrated that pyrimidoindole derivatives can robustly expand the population of primitive human hematopoietic cells. researchgate.net Specifically, these molecules have been shown to increase the number of long-term repopulating HSCs (LT-HSCs), which are critical for regenerating the entire blood system over a lifetime. nih.gov This expansion of functional, long-term engrafting stem cells is achieved while simultaneously attenuating cell differentiation into more mature lineages, thus preserving the primitive nature or "stemness" of the cell population. nih.govresearchgate.net The ability to significantly increase the absolute number of functional HSCs from a limited source like cord blood addresses a critical unmet need in transplantation medicine. nih.govresearchgate.net
| Cell Population | Culture Condition | Fold Expansion (Mean) | Key Finding |
|---|---|---|---|
| Total Nucleated Cells | UM171 | ~200x | Promotes overall cell proliferation. |
| CD34+ Cells | UM171 | ~100x | Expands the general hematopoietic progenitor pool. |
| CD34+CD45RA- Cells | UM171 | ~150x | Significantly expands the population enriched in primitive HSCs. |
| CFU-GEMM | UM171 + SR1 | ~250x | Shows synergistic enhancement of multipotent progenitors with AhR antagonists. |
Data derived from studies on the effects of the prototype pyrimidoindole derivative UM171 on umbilical cord blood cells after 12 days in culture. researchgate.net CFU-GEMM refers to Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte.
The Aryl Hydrocarbon Receptor (AhR) pathway is a known regulator of HSC activity, and its inhibition has been a strategy for promoting stem cell expansion. Antagonists of AhR, such as StemReginin1 (SR1), have been shown to promote the in vitro expansion of human cord blood cells. nih.govresearchgate.net
However, a crucial mechanistic insight regarding potent pyrimido[4,5-b]indole derivatives like UM171 is that their primary mechanism of action is independent of AhR suppression. nih.govresearchgate.net Research indicates that UM171 enhances the self-renewal of human LT-HSCs through a distinct molecular pathway, targeting a more primitive cell population than that affected by AhR inhibitors. nih.gov
Despite this mechanistic independence, pyrimido[4,5-b]indole derivatives demonstrate significant synergy when used in combination with AhR antagonists. nih.gov When UM171 is combined with SR1, the co-culture exhibits an enhanced effect on the expansion of progenitor cells, such as colony-forming units of granulocyte, erythrocyte, macrophage, and megakaryocyte (CFU-GEMM), compared to either agent used alone. nih.gov This combination also leads to a more pronounced suppression of mature cell output. nih.gov This synergistic relationship suggests that the two classes of compounds target different but complementary pathways that collectively support the robust expansion of primitive HSCs while limiting their differentiation, making this combination a promising strategy for clinical applications. nih.gov
Antiviral Activities against Specific Viruses (e.g., HCV, Dengue)
The 9H-pyrimido[4,5-b]indole core structure has also been explored as a scaffold for the development of antiviral agents. This versatility is attributed to the heterocyclic system's ability to interact with various biological targets, including viral proteins.
Specific research has focused on synthesizing ribonucleoside derivatives of the pyrimido[4,5-b]indole scaffold to test for antiviral efficacy. A study involving the synthesis of a series of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides found that some of these compounds displayed activity against the Dengue virus (DENV). nih.gov DENV, a member of the Flavivirus genus, is a significant global pathogen, and the development of direct-acting antivirals remains a priority. acs.org The study prepared new derivatives by performing selective palladium-catalyzed cross-coupling reactions at positions 4 and 6 of the core structure, indicating that substitutions at these sites are crucial for biological activity. nih.gov While the specific mechanisms of action were not fully elucidated in the initial report, the findings identify this chemical class as a promising starting point for the development of novel anti-Dengue therapeutics. nih.gov
In addition to Dengue, the MeSH (Medical Subject Headings) terms associated with this research also include Hepacivirus, the genus to which Hepatitis C Virus (HCV) belongs, suggesting that the antiviral potential of this scaffold may extend to other viruses within the Flaviviridae family. nih.govacs.org
| Compound Class | Target Virus | Key Finding | Reference |
|---|---|---|---|
| 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides | Dengue virus (DENV) | Certain synthesized derivatives demonstrated antiviral activity against DENV. | nih.gov |
| Pyrimido[4,5-b]indole ribonucleosides | Hepacivirus (e.g., HCV) | Screening and research context suggest potential applicability against this virus genus. | nih.gov |
Summary of research findings on the antiviral potential of the pyrimido[4,5-b]indole scaffold.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of a ligand to a protein's active site.
For derivatives of the 9H-pyrimido[4,5-b]indole scaffold, molecular docking has been employed to elucidate their binding modes within the ATP-binding site of various kinases, such as Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and the receptor tyrosine kinase RET. acs.orgacs.org In studies on 7-chloro-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors, docking simulations predicted that the pyrimido[4,5-b]indole core occupies the adenine-binding region of the ATP pocket. nih.govnih.gov
The predicted binding poses from these simulations are crucial for understanding the structure-activity relationships (SAR) observed in a series of compounds. For instance, the docking of a 9H-pyrimido[4,5-b]indole derivative into a homology model of the RET kinase suggested that the tricyclic core forms key interactions within the enzyme's active site. acs.org
A primary outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. For 7-chloro-9H-pyrimido[4,5-b]indole derivatives targeting GSK-3β, the simulations highlighted the importance of hydrogen bonding interactions between the pyrimido-indole scaffold and the backbone of hinge region residues, such as Asp133 and Val135. nih.gov The indole (B1671886) nitrogen, for example, was identified as a crucial hydrogen bond donor. nih.gov
In the context of dual RET and TRKA inhibitors, docking studies of a 9H-pyrimido[4,5-b]indole derivative revealed a hydrogen bond between the tricyclic system and a hinge residue (Met592 in TRKA and a corresponding Ala residue in RET). acs.org The model also showed pi-pi stacking and pi-cation interactions with other key residues, further stabilizing the complex. acs.org
| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound Scaffold |
| GSK-3β | Asp133, Val135 | Hydrogen Bonding | 7-chloro-9H-pyrimido[4,5-b]indole |
| RET | Alanine (hinge) | Hydrogen Bonding | 9H-pyrimido[4,5-b]indole |
| TRKA | Met592 (hinge), Phe589, Lys544 | Hydrogen Bonding, Pi-Pi, Pi-Cation | 9H-pyrimido[4,5-b]indole |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational flexibility and stability of the complex over time.
MD simulations, often performed for extended periods such as 1 microsecond, have been used to validate the binding modes of potent 7-chloro-9H-pyrimido[4,5-b]indole-based inhibitors of GSK-3β. acs.orgnih.govnih.gov These simulations confirmed that the interactions observed in the initial docking poses, particularly the hydrogen bonds to the hinge region, remained stable throughout the simulation. nih.gov This stability is a strong indicator of a favorable binding mode. The simulations also showed that the halogen-substituted aromatic ring of the scaffold consistently oriented towards a hydrophobic region of the kinase. nih.gov
MD simulations inherently account for the presence of solvent molecules, typically water, providing a more realistic environment for studying ligand-protein interactions. This allows for a better understanding of how water molecules may mediate or be displaced by ligand binding. Furthermore, MD simulations can capture "induced-fit" effects, where the protein undergoes conformational changes upon ligand binding to achieve a more complementary and stable interaction. For the flexible pyrimido[4,5-b]indole derivatives, MD simulations are crucial for exploring the range of accessible conformations within the binding site and how the protein adapts to these changes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
For instance, 3D-QSAR studies on pyrido[3,4-b]indole derivatives have been successful in developing robust models to predict their anticancer activity. These models, which include techniques like kernel-based partial least squares (KPLS) regression and PHASE pharmacophore alignment, help in visualizing the influence of electronic and hydrophobic effects on the activity of the compounds. Such models can be invaluable for designing new analogs with improved potency. The general findings from these studies suggest that the electronic properties and the spatial arrangement of substituents on the core scaffold are critical determinants of biological activity. These principles would likely apply to the pyrimido[4,5-b]indole system as well, where the electron-withdrawing effects and the positions of the chloro and fluoro substituents would be expected to significantly modulate target affinity and selectivity.
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of compounds with their biological activity. While specific QSAR models for 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole were not detailed in the surveyed literature, the principles of QSAR are directly applicable.
The development of a robust QSAR model for this class of compounds would involve compiling a dataset of pyrimido[4,5-b]indole analogs with their measured biological activities (e.g., IC50 values). From this data, various molecular descriptors—quantifying physicochemical properties like electronic effects, hydrophobicity, and steric profile—would be calculated. Statistical methods would then be used to build a mathematical equation linking these descriptors to activity. Such models are valuable for predicting the potency of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. The rich structure-activity relationship (SAR) data available for this scaffold provides a strong foundation for future QSAR studies. mdpi.commdpi.com
Identification of Physicochemical Descriptors Influencing Activity
SAR studies, supported by molecular modeling, have identified several key physicochemical descriptors that govern the biological activity of 7-halo-9H-pyrimido[4,5-b]indole derivatives. These descriptors are crucial for understanding how modifications to the scaffold affect target engagement.
Key findings from studies on GSK-3β inhibitors highlight the following:
Steric Factors: The introduction of bulky substituents can be detrimental to activity. For example, adding a methyl group at the 2-position of the scaffold or a methoxy/CF3 group at the 7-position resulted in a significant loss of potency, likely due to steric clashes within the target's binding site. mdpi.com
Halogen Identity: The nature of the halogen at the 7-position influences potency. Within a series of halogenated analogs, inhibitory activity showed a marginal increase corresponding with the van der Waals radii of the halogens (e.g., from fluorine to chlorine to bromine). mdpi.com
Hydrophobicity and H-Bonding: The pyrimido[4,5-b]indole core acts as a scaffold that forms key hydrogen bonds in the hinge region of kinases, while the halogenated indole portion interacts with a hydrophobic pocket. mdpi.com This dual interaction is a critical determinant of binding affinity.
Amine Substitution: For derivatives with amine side chains, substitution patterns are critical. The removal of an N-methyl group from the side chain of certain GSK-3β inhibitors proved unfavorable for activity, indicating its importance for optimal binding. mdpi.com
| Physicochemical Descriptor | Influence on Biological Activity | Example from Research |
|---|---|---|
| Steric Bulk | Large groups at specific positions can cause steric clashes, reducing activity. | A methoxy or CF3 group at the 7-position led to inactive GSK-3β inhibitors. mdpi.com |
| Halogen Identity (Van der Waals Radius) | Potency can increase with the size of the halogen at the 7-position. | Inhibitory potency against GSK-3β marginally increased from F to Cl to Br. mdpi.com |
| Hydrogen Bonding Capacity | Essential for anchoring the scaffold to the kinase hinge region. | The tricyclic core forms stable H-bonds with Asp133 and Val135 in GSK-3β. mdpi.com |
| Hydrophobicity | Important for interactions in hydrophobic pockets of the target. | The 7-chloro-indole ring points towards a hydrophobic region in GSK-3β. mdpi.com |
Fragment-Based Drug Design (FBDD) Strategies for Pyrimido[4,5-b]indoles
Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. pharmacelera.comdrughunter.com These initial fragment hits are then optimized by "growing" or "linking" them to build more potent molecules. pharmacelera.com
The discovery of the 9H-pyrimido[4,5-b]indole scaffold as a kinase inhibitor core aligns with FBDD principles. In the development of dual RET/TRK inhibitors, the tricyclic pyrimido-indole system was first identified as a novel "warhead" through the molecular modeling of small kinase inhibitor fragments. nih.gov This core fragment, which effectively occupies the ATP binding site and interacts with the hinge region, serves as an ideal starting point for further derivatization. nih.gov The subsequent synthetic strategy involved "growing" from this core by adding substituents into the solvent-accessible region and the back pocket of the kinase, a classic FBDD optimization approach. nih.govnih.gov This methodology highlights how the pyrimido[4,5-b]indole scaffold can be utilized as a foundational fragment for developing selective and potent inhibitors.
Virtual Screening Techniques for Novel Pyrimido[4,5-b]indole Derivatives
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. jetir.orgnih.gov This technique can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. mdpi.comacs.org
The pyrimido[4,5-b]indole scaffold is a known inhibitor of various targets, making it suitable for ligand-based virtual screening campaigns. For example, pyrimido[4,5-b]indol-8-amine derivatives have been identified as inhibitors of the ATPase activity of M. tuberculosis DNA gyrase, and this information can be used to perform similarity searches to find new potential inhibitors. acs.org
A typical structure-based virtual screening workflow to find novel pyrimido[4,5-b]indole derivatives would involve the steps outlined in the table below. This approach has been successfully applied to discover inhibitors for various targets using related indole scaffolds. jetir.org
| Step | Description | Objective |
|---|---|---|
| 1. Target Preparation | Prepare the 3D crystal structure of the target protein (e.g., a kinase) for docking. | Ensure the protein structure is ready and the binding site is clearly defined. |
| 2. Library Preparation | Prepare a large database of chemical compounds (e.g., from the ZINC database) by generating 3D conformations for each molecule. | Create a diverse set of molecules to screen against the target. mdpi.com |
| 3. Molecular Docking | Computationally place each compound from the library into the target's binding site and score the interaction. | Predict the binding mode and affinity of each compound. mdpi.com |
| 4. Hit Selection | Rank the compounds based on their docking scores and visual inspection of their binding poses. | Select a smaller, prioritized list of candidate molecules for experimental testing. |
| 5. Experimental Validation | Synthesize and test the selected hit compounds in biological assays. | Confirm the activity of the computationally identified hits. |
Advanced Topics and Future Research Trajectories
Design of Multi-Targeted Pyrimido[4,5-b]indole Agents
The development of selective kinase inhibitors has been a significant advancement in cancer therapy; however, their efficacy is often limited by the development of resistance. nih.govnih.gov A promising strategy to overcome this is the design of multi-targeted agents, a field where pyrimido[4,5-b]indole derivatives are showing considerable promise.
Researchers have successfully developed derivatives of the 9H-pyrimido[4,5-b]indole scaffold that act as dual inhibitors of both RET (Rearranged during transfection) and TRK (Tropomyosin receptor kinase) kinases. nih.gov Aberrant signaling of these kinases is implicated in various cancers, including lung, thyroid, and pancreatic cancers. nih.govnih.gov By simultaneously blocking both pathways, these dual inhibitors can be utilized in tumors with either RET or TRK genetic backgrounds and may also counteract resistance mechanisms that arise from treatment with selective RET inhibitors. nih.gov
The key to this dual activity lies in the specific chemical groups attached to the main scaffold. For example, it was discovered that the type of heterocycle at a specific position (R2) on the scaffold dictates the dual activity. A tert-butyl pyrazole substituent allows for dual inhibition of RET and TRK, while a tert-butyl isoxazole results in more selective inhibition of RET. This demonstrates the tunability of the pyrimido[4,5-b]indole core for creating agents with a desired polypharmacology profile. nih.gov
| Compound Scaffold | Substituent | Target(s) | Activity Profile |
|---|---|---|---|
| 9H-pyrimido[4,5-b]indole | tert-butyl pyrazole | RET and TRK | Dual Inhibitor |
| 9H-pyrimido[4,5-b]indole | tert-butyl isoxazole | RET | Selective Inhibitor |
This table illustrates how different substituents on the 9H-pyrimido[4,5-b]indole scaffold can determine its selectivity and potential as a multi-targeted agent. nih.gov
Development of Targeted Delivery Systems for Pyrimido[4,5-b]indole Compounds
While kinase inhibitors based on the pyrimido[4,5-b]indole scaffold are potent, their clinical application can be hampered by challenges common to small molecule drugs, such as poor solubility and non-specific tissue distribution, which can lead to dose-limiting side effects. nih.govbenthamdirect.com Targeted delivery systems offer a strategy to overcome these limitations by ensuring the drug accumulates specifically at the site of disease, thereby enhancing efficacy and reducing systemic toxicity. benthamdirect.comualberta.ca
Future research will likely focus on encapsulating 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole and its derivatives into various nanocarriers. mdpi.com These systems are designed to improve the pharmacokinetic properties of the drugs. nih.gov
Potential Nanocarrier Systems:
Liposomes: These are vesicular structures made of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. Galactosylated liposomes have been used to target liver cells.
Polymeric Nanoparticles: These are solid colloidal particles that can be engineered for controlled drug release. mdpi.com
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based carriers are well-suited for delivering poorly soluble drugs. nih.govualberta.ca
Magnetic Nanoparticles: These can be guided to the tumor site using an external magnetic field, offering a high degree of spatial control. nih.gov
By loading pyrimido[4,5-b]indole compounds into such nanomedicines, researchers can improve their solubility, stability, and circulation time, leading to more effective and targeted cancer therapy. benthamdirect.commdpi.com
Exploring Pyrimido[4,5-b]indole Derivatives as Probes for Biological Pathways
The inherent fluorescence of the indole (B1671886) core makes the pyrimido[4,5-b]indole scaffold an attractive candidate for the development of biological probes. nih.gov These probes are essential tools for visualizing and understanding complex biological processes at the molecular level. horiba.com
Derivatives can be designed to act as "turn-on" fluorescent sensors that light up in the presence of specific analytes or changes in the cellular microenvironment. nih.gov For example, indole-based probes have been successfully developed to detect reactive oxygen species like hydrogen peroxide (H₂O₂), ions such as cyanide, and variations in pH. nih.govnih.govmdpi.com This is achieved by attaching specific recognition groups to the core structure that react with the target, causing a change in the molecule's fluorescent properties. mdpi.com
Another advanced application is the development of radiotracers for Positron Emission Tomography (PET) imaging. mdpi.com A potent and selective kinase inhibitor derived from the this compound scaffold could be labeled with a positron-emitting isotope, such as fluorine-18. pitt.edu This would allow for non-invasive, real-time imaging of its target kinase in living subjects, providing invaluable information on drug distribution, target engagement, and therapeutic response. mdpi.commdpi.com
Integration of Artificial Intelligence and Machine Learning in Pyrimido[4,5-b]indole Research
The discovery and optimization of novel drugs are complex, time-consuming, and expensive processes. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating multiple stages of drug development.
In the context of pyrimido[4,5-b]indole research, AI can be applied to:
Target Identification: Analyze vast biological datasets to identify new potential kinase targets for this scaffold.
De Novo Drug Design: Generate novel pyrimido[4,5-b]indole derivatives with optimized properties, such as enhanced potency, selectivity, and better pharmacokinetic profiles.
Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity and potential toxicity of new virtual compounds before they are synthesized, saving time and resources.
Synthesis Planning: Utilize programs to devise the most efficient and cost-effective synthetic routes to produce target compounds.
By integrating these computational tools, researchers can more rapidly navigate the vast chemical space of possible pyrimido[4,5-b]indole derivatives to identify the most promising candidates for further development.
Strategies for Overcoming Resistance Mechanisms in Therapeutic Applications
Drug resistance is a major obstacle in cancer treatment. Tumors can develop resistance through various mechanisms, including mutations in the drug's target protein or the activation of bypass signaling pathways. nih.gov The pyrimido[4,5-b]indole scaffold offers several strategic advantages for overcoming these challenges.
As discussed, the design of multi-targeted inhibitors is a key strategy. By hitting multiple oncogenic drivers simultaneously, these agents can reduce the likelihood of the cancer cell finding an escape route. nih.gov For example, a dual RET/TRK inhibitor based on the pyrimido[4,5-b]indole scaffold could prevent the upregulation of TRK signaling as a resistance mechanism to a RET-selective drug. nih.gov
Furthermore, certain pyrimido[4,5-b]indole derivatives have shown efficacy against multidrug-resistant (MDR) cells. Some of these compounds are effective in cells that overexpress P-glycoprotein (Pgp), a membrane pump that actively removes many chemotherapy drugs from the cancer cell. They have also shown activity against gram-negative multidrug-resistant pathogens, highlighting the broad potential of this chemical class in overcoming resistance.
Elucidation of Molecular Mechanisms Beyond Observed Biological Activities
While a compound's primary biological activity, such as kinase inhibition, is often the focus, understanding its broader molecular interactions is crucial for a complete picture of its therapeutic potential and possible off-target effects. The pyrimido[4,5-b]indole scaffold has been found to interact with a diverse range of biological targets, suggesting complex mechanisms of action.
For instance, compelling evidence for the precise molecular mechanism of action for some pyrimido[4,5-b]indole derivatives used in hematopoietic stem cell expansion is still lacking, making further optimization challenging. nih.gov Future research will employ advanced techniques to clarify these mechanisms:
Systems Biology: Integrating genomics, proteomics, and other 'omics' data to build a comprehensive network of the cellular pathways affected by a pyrimido[4,5-b]indole compound. This can reveal unexpected off-target effects or synergistic interactions.
Molecular Docking and Simulation: Using computational models to predict and visualize how these compounds bind to their primary targets and potential off-target proteins at an atomic level.
Cellular Thermal Shift Assay (CETSA): A method to directly observe a drug's engagement with its target protein within intact cells, helping to validate computational predictions.
A deeper understanding of these molecular mechanisms will enable the rational design of more selective and effective drugs and may uncover entirely new therapeutic applications for the this compound scaffold. nih.gov
Q & A
Advanced Research Question
- Molecular docking : Study interactions with targets like GSK-3β (e.g., uses AutoDock Vina to assess binding affinity).
- QSAR models : Correlate substituent electronegativity (e.g., Cl, F) with inhibitory potency (IC₅₀).
- MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories .
What safety precautions are necessary when handling this compound?
Basic Research Question
- Storage : Keep in a ventilated area, away from oxidizers (per ).
- Decomposition risks : Avoid heating >201°C to prevent toxic gas release (e.g., NOx, HF).
- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis .
How can derivatives be designed for improved kinase inhibition?
Advanced Research Question
- Substituent optimization : Introduce bulky groups (e.g., tosyl) at N9 to enhance hydrophobic interactions (see ).
- Bioisosteric replacement : Replace chlorine with CF₃ to improve metabolic stability.
- SAR studies : In , 7-chloro derivatives showed 10-fold higher GSK-3β inhibition than non-halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
